

# H-SER-ASP-OH chemical structure and properties

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## Compound of Interest

Compound Name: *H-SER-ASP-OH*

Cat. No.: *B3433355*

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## An In-depth Technical Guide to H-SER-ASP-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for the dipeptide H-Seryl-L-Aspartic acid (**H-SER-ASP-OH**). This document is intended to be a valuable resource for researchers in the fields of biochemistry, drug discovery, and molecular biology.

## Chemical Structure and Identification

**H-SER-ASP-OH** is a dipeptide composed of the amino acids L-serine and L-aspartic acid, joined by a peptide bond.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid	--INVALID-LINK--
CAS Number	2543-31-9	--INVALID-LINK--
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub> O <sub>6</sub>	--INVALID-LINK--
Canonical SMILES	C(--INVALID-LINK--O)NC(=O)- -INVALID-LINK--N)C(=O)O	--INVALID-LINK--
InChI	InChI=1S/C7H12N2O6/c8-3(2-10)6(13)9-4(7(14)15)1-5(11)12/h3-4,10H,1-2,8H2,(H,9,13)(H,11,12)(H,14,15)/t3-,4-/m0/s1	--INVALID-LINK--
InChIKey	VBKBDLMWICBSCY- IMJSIDKUSA-N	--INVALID-LINK--

## Physicochemical Properties

The physicochemical properties of **H-SER-ASP-OH** are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

Property	Value	Source/Method
Molecular Weight	220.18 g/mol	--INVALID-LINK--
Physical Description	Solid	--INVALID-LINK--
logP (Experimental)	-5.32	--INVALID-LINK--
logP (Calculated)	-5.2	--INVALID-LINK--
Aqueous Solubility	Likely soluble	Inferred from its short, polar nature[1][2]
pKa (Estimated)	~2.1 ( $\alpha$ -COOH), ~3.9 (Asp side-chain COOH), ~9.2 ( $\alpha$ -NH <sub>2</sub> )	Estimated based on constituent amino acids

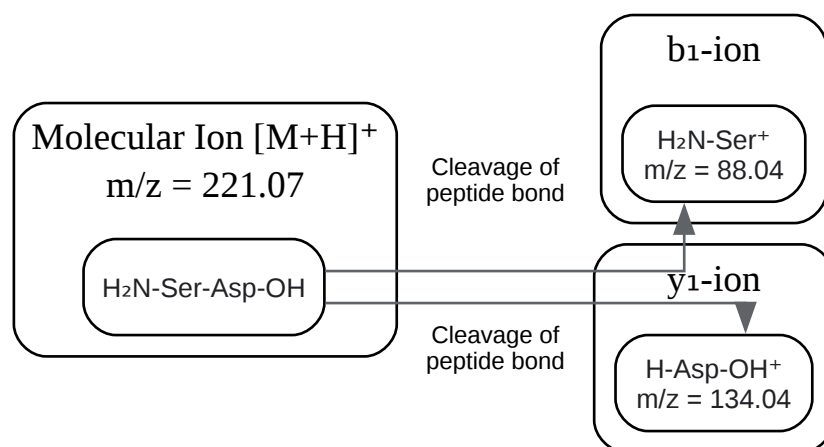
## Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of **H-SER-ASP-OH**.

## Mass Spectrometry

While a specific experimental spectrum for **H-SER-ASP-OH** is not readily available, the mass spectrum of its isomer, H-ASP-SER-OH, provides valuable information. The precursor ion for the  $[M+H]^+$  adduct is observed at an  $m/z$  of 221.0768.[2]

**Predicted Fragmentation Pattern:** The primary fragmentation in peptide mass spectrometry occurs at the peptide bonds. For **H-SER-ASP-OH**, the main fragmentation would involve the cleavage of the amide bond between the serine and aspartic acid residues, leading to the formation of b- and y-ions.



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Predicted major fragmentation of **H-SER-ASP-OH** in MS/MS.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

An experimental <sup>1</sup>H NMR spectrum for **H-SER-ASP-OH** is not publicly available. However, a predicted spectrum can be generated based on the known chemical shifts of its constituent amino acids in a peptide context.

Predicted <sup>1</sup>H NMR Chemical Shifts (in D<sub>2</sub>O):

- Serine α-H: ~4.5 ppm (dd)
- Serine β-H: ~3.9 ppm (m)
- Aspartic Acid α-H: ~4.7 ppm (dd)
- Aspartic Acid β-H: ~2.8-2.9 ppm (m)

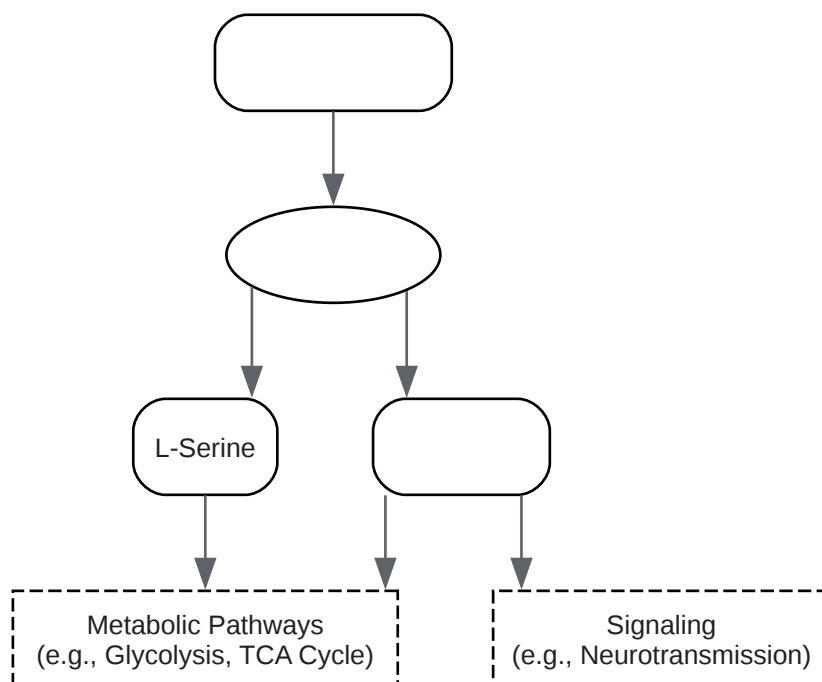
## Biological Activity and Signaling Pathways

The biological role of **H-SER-ASP-OH** is currently described as a metabolite. It has been detected in the bacterium *Aeromonas veronii*.<sup>[3]</sup> While specific signaling pathways involving this dipeptide have not been elucidated, the roles of its constituent amino acids and other dipeptides provide context for its potential functions.

Dipeptides are increasingly recognized for their roles beyond simple protein building blocks, including acting as signaling molecules and amino acid donors.[4] L-aspartic acid is a known neurotransmitter and a key metabolite in the urea cycle and gluconeogenesis. L-serine is crucial for the synthesis of purines, pyrimidines, and other amino acids. Given this, **H-SER-ASP-OH** may play a role in bacterial metabolism or intercellular signaling.

#### Hypothetical Signaling Pathway Involvement:

Based on the known functions of its constituent amino acids, **H-SER-ASP-OH** could potentially be involved in metabolic regulation or as a signaling molecule in certain cellular contexts. For instance, its cleavage by a dipeptidase could release serine and aspartate, which could then enter their respective metabolic or signaling pathways.



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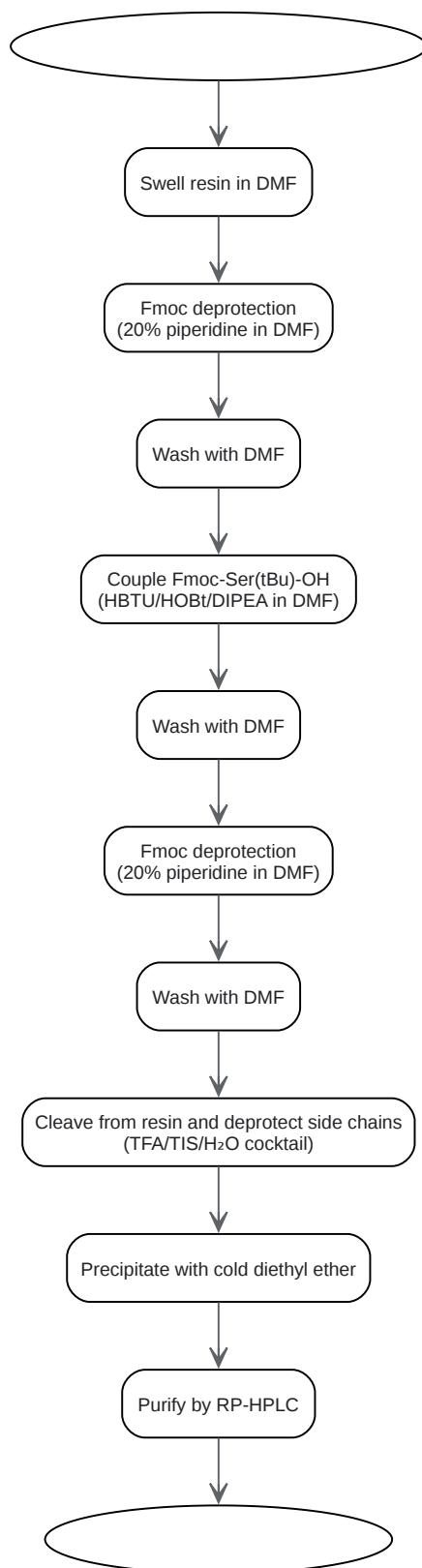
*Hypothetical metabolic fate of **H-SER-ASP-OH**.*

## Experimental Protocols

### Synthesis of **H-SER-ASP-OH** via Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.

Workflow Diagram:



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*SPPS workflow for **H-SER-ASP-OH** synthesis.*

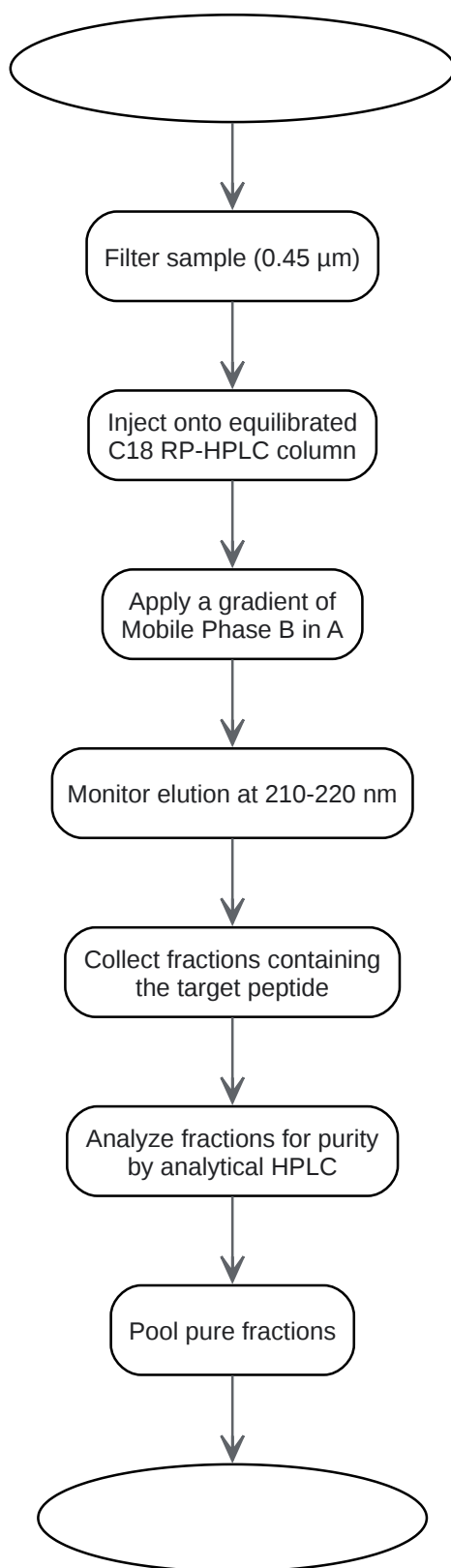
Detailed Methodology:

- Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in dimethylformamide (DMF) for 30 minutes.
- Fmoc Deprotection (Asp): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.
- Washing: Wash the resin thoroughly with DMF.
- Amino Acid Coupling (Ser): Pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with HBTU (2.9 eq.) and HOBT (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the mixture to the resin. Agitate for 1-2 hours. Monitor the reaction with a ninhydrin test.
- Washing: Wash the resin with DMF.
- Fmoc Deprotection (Ser): Repeat step 2.
- Washing: Repeat step 3.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O) for 2-3 hours.
- Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.
- Purification: Purify the crude peptide by reverse-phase HPLC.
- Lyophilization: Lyophilize the pure fractions to obtain the final product.

## Purification by Reverse-Phase HPLC

This protocol is a general guideline for the purification of polar peptides.

Workflow Diagram:



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*RP-HPLC purification workflow for **H-SER-ASP-OH**.*



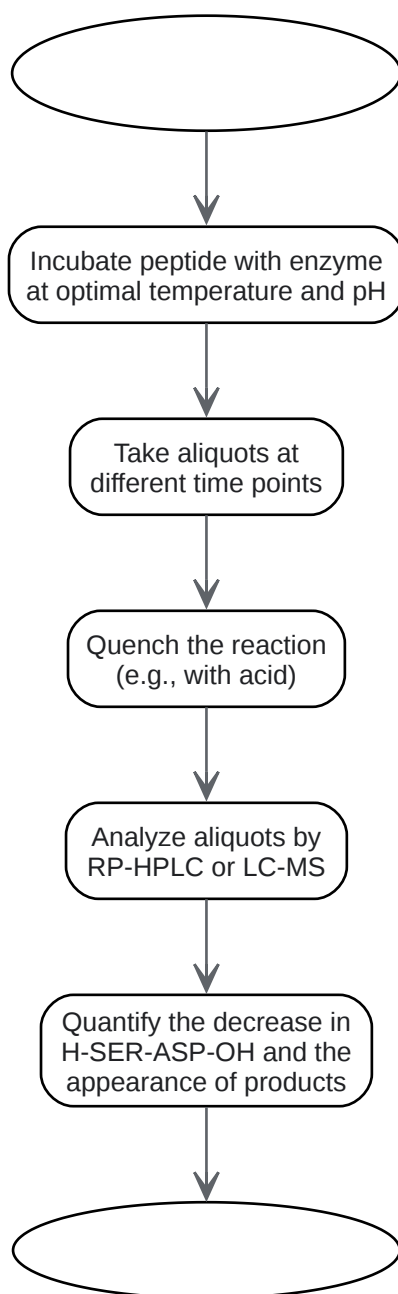
#### Detailed Methodology:

- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile.
- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B).
- Gradient Elution: Inject the sample and apply a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for separating polar peptides.
- Fraction Collection: Collect fractions as the peptide elutes from the column.
- Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
- Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.

## Bioassay: Enzymatic Cleavage Assay

This protocol can be used to assess the stability of **H-SER-ASP-OH** in the presence of peptidases or to screen for enzymes that can cleave it.

#### Workflow Diagram:



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*Enzymatic cleavage assay workflow.*

Detailed Methodology:

- Reagent Preparation:

- Prepare a stock solution of **H-SER-ASP-OH** in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Prepare a stock solution of the peptidase to be tested in the same buffer.
- Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the enzyme solution to initiate the reaction. Include a control reaction without the enzyme.
- Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
- Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching agent, such as a strong acid (e.g., TFA).
- Analysis: Analyze the quenched aliquots by RP-HPLC or LC-MS to separate and quantify the remaining **H-SER-ASP-OH** and the cleavage products (L-serine and L-aspartic acid).
- Data Analysis: Plot the concentration of **H-SER-ASP-OH** over time to determine the rate of enzymatic cleavage.

This technical guide provides a solid foundation for researchers working with **H-SER-ASP-OH**. As research progresses, further details on its biological functions and interactions are anticipated to emerge.

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## References

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